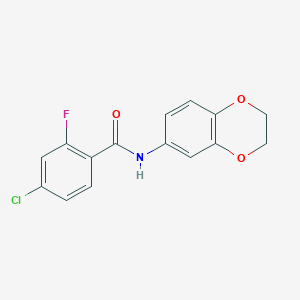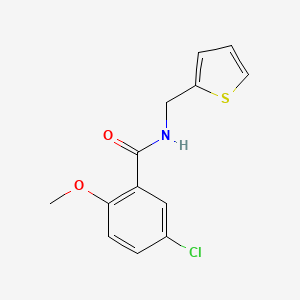
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, such as the presence of chloro, methoxy, and sulfonyl groups, contribute to its potential reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration and Reduction: Starting with a suitable aromatic compound, nitration followed by reduction can introduce the amino group.
Sulfonylation: The amino group can be sulfonylated using a sulfonyl chloride reagent under basic conditions.
Acylation: The acetamide moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Substitution Reactions: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde or formic acid derivatives.
科学的研究の応用
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)acetamide may have applications in various fields:
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Possible applications in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilization in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of functional groups like chloro and sulfonyl can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(3-chloro-4-methoxyanilino)-N-(2,5-dimethylphenyl)acetamide
- 2-(4-methoxy-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)acetamide
- 2-(3-chloroanilino)-N-(2,5-dimethylphenyl)acetamide
Uniqueness
The unique combination of chloro, methoxy, and sulfonyl groups in 2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)acetamide distinguishes it from similar compounds
特性
IUPAC Name |
2-(3-chloro-4-methoxy-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-12-5-6-13(2)16(9-12)20-18(22)11-21(26(4,23)24)14-7-8-17(25-3)15(19)10-14/h5-10H,11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUBHTRYGIPXMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-dimethoxyphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5700296.png)



![N-allyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5700324.png)

![(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO CYCLOHEXANECARBOXYLATE](/img/structure/B5700350.png)
![1-(3,4-Dimethoxyphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5700356.png)
![N-cyclohexyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700358.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5700379.png)


